N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidinecarboxamides. This compound is notable for its potential biological activities, including anti-proliferative properties against various cancer cell lines. It is structurally characterized by the presence of a piperidine ring, a thiadiazole moiety, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a methoxyphenyl halide.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of an appropriate precursor, often involving a multi-step process that includes reduction and cyclization reactions.
Final Coupling: The final step involves coupling the piperidine intermediate with the thiadiazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves inhibition of human DNA topoisomerase IIα. This enzyme is crucial for DNA replication and cell division, and its inhibition leads to the disruption of these processes, resulting in anti-proliferative effects on cancer cells . The compound interacts with the enzyme’s active site, preventing it from performing its function.
Comparison with Similar Compounds
N-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can be compared with other piperidinecarboxamides and thiadiazole derivatives:
Similar Compounds: Other piperidinecarboxamides, thiadiazole derivatives, curcumin mimics.
Uniqueness: This compound is unique due to its specific combination of a piperidine ring, thiadiazole moiety, and methoxyphenyl group, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-18-17(22)21-10-4-5-13(11-21)16-20-19-15(24-16)12-6-8-14(23-2)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKILHGSWMGIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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